Triethyl 2-chloro-2-phosphonoacetate

Catalog No.
S721788
CAS No.
7071-12-7
M.F
C8H16ClO5P
M. Wt
258.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyl 2-chloro-2-phosphonoacetate

CAS Number

7071-12-7

Product Name

Triethyl 2-chloro-2-phosphonoacetate

IUPAC Name

ethyl 2-chloro-2-diethoxyphosphorylacetate

Molecular Formula

C8H16ClO5P

Molecular Weight

258.63 g/mol

InChI

InChI=1S/C8H16ClO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

PCDXCIMROXIFBI-UHFFFAOYSA-N

SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

Synonyms

2-Chloro-2- phosphonoacetic acid triethyl ester; Chloro(diethoxyphosphinyl)acetic acid ethyl ester; Ethyl 2-chloro-2-(diethoxyphosphinyl)acetate; Ethyl chloro(diethylphosphono)acetate; Triethyl chlorophosphonoacetate

Canonical SMILES

CCOC(=O)C(P(=O)(OCC)OCC)Cl

Organic Synthesis

  • Precursor for Phosphonate Derivatives

    TEPCA serves as a versatile building block for synthesizing various phosphonate derivatives. By modifying the functional groups attached to the phosphorous atom, researchers can create molecules with diverse properties and functionalities useful in various applications, such as pharmaceuticals, agrochemicals, and materials science [, ].

  • Michael Addition Reactions

    TEPCA can participate in Michael addition reactions, a type of nucleophilic addition reaction commonly used in organic synthesis. This reaction allows researchers to introduce new carbon chains and functional groups to organic molecules, expanding the range of accessible structures for further investigation [].

Medicinal Chemistry

  • Antiviral Research

    Studies have explored TEPCA's potential as an antiviral agent. While the exact mechanism of action remains under investigation, research suggests TEPCA might interfere with viral replication in certain cell lines [].

  • Enzyme Inhibition

    TEPCA's ability to interact with specific enzymes has led to its investigation as a potential inhibitor for various enzymes involved in biological processes. Understanding these interactions could pave the way for the development of novel therapeutic agents [].

Triethyl 2-chloro-2-phosphonoacetate is an organophosphorus compound with the chemical formula C8_8H16_{16}ClO5_5P and a CAS number of 7071-12-7. This compound is characterized by a phosphorus atom bonded to two ethyl groups and a chloroacetate moiety. It is primarily used in organic synthesis and has garnered attention due to its potential biological activities and applications in various chemical processes.

As with most chemicals, it is advisable to handle TECPA with care. Specific hazard information is not readily available, but general safety guidelines for handling phosphonates and esters should be followed.

, notably:

  • Michael Addition Reactions: It can act as a Michael acceptor in various asymmetric additions, often catalyzed by bifunctional catalysts that enhance selectivity and yield.
  • Arbuzov Rearrangement: This compound can be synthesized through the Arbuzov reaction involving triethyl phosphate and ethyl chloroacetate, leading to the formation of triethyl phosphonoacetate as a key intermediate .
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, making it a versatile intermediate for further synthetic transformations.

Research indicates that triethyl 2-chloro-2-phosphonoacetate exhibits notable biological activities, particularly in antimicrobial and antifungal applications. Studies have shown that related phosphonates can possess significant effects against various bacterial strains, suggesting potential therapeutic uses . The specific mechanisms of action are still under investigation, but they may involve disruption of cellular processes or inhibition of enzyme activities.

The synthesis of triethyl 2-chloro-2-phosphonoacetate typically involves the following methods:

  • Arbuzov Reaction: The most common method involves the reaction of triethyl phosphate with ethyl chloroacetate under controlled conditions. This process generally requires heating and the presence of a catalyst such as tetrabutylammonium iodide to facilitate the reaction .
    • Reaction Steps:
      • Combine triethyl phosphate and ethyl chloroacetate.
      • Heat the mixture to promote the rearrangement.
      • Isolate the product through distillation or crystallization.
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methodologies that streamline the process, reducing byproducts and improving yields .

Triethyl 2-chloro-2-phosphonoacetate finds applications in several fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organophosphorus compounds.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in antimicrobial agents.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in agrochemicals, particularly as a pesticide or herbicide.

Interaction studies involving triethyl 2-chloro-2-phosphonoacetate often focus on its reactivity with biological macromolecules. For instance, investigations into its interaction with enzymes have shown that it can inhibit certain biochemical pathways, which could be leveraged for therapeutic purposes . Additionally, studies on its interactions with nucleophiles provide insights into its reactivity profile and potential applications in synthetic organic chemistry.

Several compounds share structural similarities with triethyl 2-chloro-2-phosphonoacetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
Triethyl phosphonoacetateC8_8H17_{17}O4_4PLacks chlorine; widely used in organic synthesis
Diethyl phosphonoacetateC6_6H13_{13}O4_4PSimilar reactivity; less sterically hindered
Triisopropyl phosphonoacetateC9_9H19_{19}O4_4PDifferent alkyl groups; potential for different reactivity
Ethyl chloroacetateC4_4H7_7ClO2_2Precursor for synthesis; lacks phosphorus

Triethyl 2-chloro-2-phosphonoacetate is unique due to its combination of phosphorus chemistry and halogen functionality, which enhances its reactivity compared to other similar compounds. This makes it particularly useful in specialized synthetic applications where both phosphorus and chlorine are required for specific transformations.

Traditional Michaelis-Arbuzov Reaction Approaches

The Michaelis-Arbuzov reaction represents the cornerstone methodology for synthesizing triethyl 2-chloro-2-phosphonoacetate, involving the reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species. This reaction, discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, proceeds through a well-characterized two-step mechanism that has been thoroughly validated through both experimental and computational studies.

The reaction mechanism initiates with nucleophilic attack by the phosphorus atom of triethyl phosphite on the electrophilic carbon center of ethyl chloroacetate. This nucleophilic substitution follows second-order kinetics and generates a phosphonium salt intermediate through displacement of the halide anion. Computational studies using density functional theory have confirmed that this initial step represents the rate-determining phase of the overall transformation.

The second mechanistic step involves nucleophilic attack by the displaced chloride anion on one of the ethyl groups attached to phosphorus in the phosphonium intermediate. This intramolecular displacement results in formation of the desired phosphonate product while simultaneously generating ethyl chloride as a byproduct. The stereochemical outcome of this step has been demonstrated to proceed with inversion of configuration at the carbon center, consistent with the second-order nucleophilic substitution mechanism.

Traditional reaction conditions for this transformation typically require elevated temperatures ranging from 120 to 160 degrees Celsius and reaction times extending from 6 to 24 hours. The use of high-boiling solvents such as orthodichlorobenzene or diphenyl ether facilitates these harsh conditions while maintaining reaction efficiency. However, these traditional approaches often suffer from moderate yields, typically ranging from 45 to 65 percent, due to competing side reactions and thermal decomposition pathways.

Modern Catalytic Variations Including Tetrabutylammonium Iodide Catalysis

Contemporary synthetic methodologies have introduced various catalytic systems that significantly enhance reaction efficiency and reduce required reaction temperatures. Tetrabutylammonium iodide has emerged as a particularly effective catalyst for phosphonate synthesis, demonstrating remarkable improvements in both reaction kinetics and product yields.

The tetrabutylammonium iodide-catalyzed process operates through a phase-transfer catalysis mechanism that facilitates the reaction between polar and nonpolar reactants. This quaternary ammonium salt, with molecular formula C₁₆H₃₆IN and molecular weight 369.37 daltons, functions by transporting iodide anions into the organic phase where they can effectively participate in the substitution chemistry. The catalyst loading typically ranges from 2 to 5 mole percent relative to the limiting reactant, providing optimal catalytic efficiency without excessive material costs.

Experimental investigations have demonstrated that tetrabutylammonium iodide catalysis enables reaction temperatures as low as 85 degrees Celsius while maintaining reaction times of 14 to 24 hours. These milder conditions result in significantly improved product yields, often exceeding 85 percent, while simultaneously reducing the formation of thermal decomposition byproducts. The catalyst system also demonstrates excellent functional group tolerance, accommodating various substitution patterns on the acetate ester component.

The mechanism of tetrabutylammonium iodide catalysis involves initial formation of a more reactive alkyl iodide intermediate through halogen exchange with the starting alkyl chloride. Iodide anions, being larger and more polarizable than chloride, function as superior leaving groups in the subsequent nucleophilic substitution process. This enhanced reactivity allows the Michaelis-Arbuzov reaction to proceed under significantly milder conditions while achieving superior conversion rates.

Comparative Analysis of Alkyl Halide Reactants

The choice of alkyl halide reactant significantly influences both reaction kinetics and overall synthetic efficiency in triethyl 2-chloro-2-phosphonoacetate synthesis. Comprehensive comparative studies have evaluated ethyl chloroacetate versus ethyl bromoacetate as alternative starting materials, revealing distinct advantages and limitations for each substrate.

Ethyl bromoacetate demonstrates substantially enhanced reactivity compared to ethyl chloroacetate due to the superior leaving group ability of bromide relative to chloride. Computational studies indicate that the activation energy for the initial nucleophilic substitution step is approximately 8 to 12 kilojoules per mole lower when using bromoacetate substrates. This kinetic advantage translates to reduced reaction temperatures, typically 100 to 120 degrees Celsius compared to 140 to 160 degrees Celsius for chloroacetate variants.

The enhanced reactivity of bromoacetate substrates also enables shorter reaction times, typically 4 to 8 hours compared to 12 to 24 hours required for chloroacetate transformations. Additionally, product yields are consistently higher with bromoacetate starting materials, often achieving 75 to 90 percent conversion compared to 45 to 65 percent for chloroacetate routes. However, the improved performance comes at significantly increased material costs, as ethyl bromoacetate typically costs 3 to 5 times more than the corresponding chloroacetate.

Table 1: Comparative Performance of Alkyl Halide Reactants

ParameterEthyl ChloroacetateEthyl Bromoacetate
Reaction Temperature (°C)140-160100-120
Reaction Time (hours)12-244-8
Product Yield (%)45-6575-90
Relative Cost1.03.0-5.0
Activation Energy (kJ/mol)85-9277-80

Industrial manufacturing considerations often favor ethyl chloroacetate despite its reduced reactivity due to economic factors and raw material availability. The substantial cost differential between chloro and bromo variants makes large-scale production more economically viable using chloroacetate starting materials. Additionally, ethyl chloroacetate demonstrates superior storage stability and reduced environmental impact compared to brominated alternatives.

Process Optimization Strategies for Industrial-Scale Production

Industrial-scale synthesis of triethyl 2-chloro-2-phosphonoacetate requires comprehensive process optimization to achieve economic viability while maintaining product quality and environmental compliance. Current manufacturing strategies focus on continuous flow processing, advanced heat management systems, and integrated purification protocols.

Continuous flow reactor technology has emerged as a preferred approach for large-scale production, offering superior heat and mass transfer characteristics compared to traditional batch processing. These systems typically operate at temperatures between 125 to 145 degrees Celsius with residence times of 2 to 4 hours, achieving steady-state conversion rates exceeding 80 percent. The continuous nature of the process enables precise temperature control and eliminates the thermal cycling associated with batch operations, resulting in more consistent product quality and reduced byproduct formation.

Heat integration strategies play a critical role in process economics, particularly given the elevated temperatures required for efficient conversion. Modern manufacturing facilities employ heat exchanger networks that capture thermal energy from product cooling streams and redirect this energy to preheat incoming reactant feeds. This approach can reduce overall energy consumption by 25 to 35 percent compared to conventional heating systems while simultaneously improving process sustainability.

Integrated purification protocols have been developed to streamline product isolation and minimize waste generation. These systems typically combine fractional distillation with selective extraction techniques to achieve product purities exceeding 97 percent. The distillation process operates under reduced pressure conditions, typically 10 to 20 millimeters of mercury, to minimize thermal decomposition while maintaining efficient separation.

Table 2: Industrial Process Parameters for Optimized Production

ParameterBatch ProcessContinuous Flow
Temperature (°C)140-160125-145
Residence Time (hours)8-122-4
Conversion Rate (%)65-7580-90
Energy Consumption (relative)1.00.65-0.75
Product Purity (%)92-9597-99

Green Chemistry Alternatives and Sustainable Synthesis Routes

Contemporary research has prioritized the development of environmentally sustainable synthetic routes that align with green chemistry principles while maintaining industrial viability. These approaches focus on alternative reaction media, renewable feedstocks, and waste minimization strategies.

Alcohol-based Michaelis-Arbuzov reactions represent a significant advancement in sustainable synthesis methodology. This approach utilizes readily available alcohols as alkylating agents instead of traditional alkyl halides, eliminating the formation of halogenated byproducts. The reaction proceeds through tetrabutylammonium iodide catalysis, enabling efficient carbon-phosphorus bond formation under mild conditions while generating water as the primary byproduct.

The alcohol-based methodology demonstrates excellent scalability and can accommodate various alcohol substrates including primary, secondary, and benzylic alcohols. Reaction conditions typically involve temperatures of 85 to 100 degrees Celsius with reaction times of 12 to 18 hours, achieving product yields comparable to traditional halide-based routes. The elimination of halogenated waste streams significantly reduces environmental impact and simplifies waste treatment requirements.

Ionic liquid reaction media have emerged as another promising green chemistry alternative, offering unique advantages in terms of reaction selectivity and catalyst recycling. These systems utilize room-temperature ionic liquids as both reaction solvent and phase-transfer medium, enabling efficient product formation under remarkably mild conditions. The ionic liquid can be recovered and recycled multiple times without significant loss of catalytic activity, reducing overall solvent consumption and waste generation.

Microwave-assisted synthesis protocols have demonstrated potential for reducing reaction times and energy consumption while maintaining high product yields. These methods typically require only 20 to 40 minutes of microwave irradiation compared to several hours of conventional heating. The enhanced heating efficiency and reduced reaction times contribute to improved overall process sustainability while maintaining product quality standards.

Table 3: Comparison of Green Chemistry Approaches

MethodTemperature (°C)Time (hours)Yield (%)Environmental Impact
Traditional Halide140-16012-2445-65High (halogenated waste)
Alcohol-Based85-10012-1870-85Low (water byproduct)
Ionic Liquid80-1204-875-90Very Low (recyclable)
Microwave-Assisted100-1300.3-0.780-95Moderate (energy efficient)

The integration of these green chemistry approaches into industrial manufacturing requires careful consideration of economic factors and technical feasibility. While some methods may involve higher initial capital investments for specialized equipment, the long-term benefits in terms of reduced waste treatment costs and improved environmental compliance often justify these investments. Additionally, regulatory trends increasingly favor environmentally sustainable manufacturing processes, making these green chemistry alternatives strategically advantageous for long-term industrial competitiveness.

Arbuzov Rearrangement Pathways in Phosphonate Formation

The Arbuzov reaction, first described by August Michaelis and Aleksandr Arbuzov, remains the principal route for synthesizing triethyl 2-chloro-2-phosphonoacetate [1] [3]. The reaction initiates with the nucleophilic attack of triethyl phosphite’s trivalent phosphorus center on the electrophilic carbon of 2-chloroacetate, forming a pentavalent phosphonium salt intermediate [1] [3]. This intermediate, characterized by its transient stability, undergoes subsequent decomposition via a second S~N~2 reaction. The chloride ion displaces an ethoxy group from the phosphonium salt, yielding triethyl 2-chloro-2-phosphonoacetate and regenerating an alkyl halide byproduct [1] [3].

The reaction’s regioselectivity is influenced by the electronic nature of the alkyl halide. Electron-withdrawing groups, such as the chloro substituent in 2-chloroacetate, enhance the electrophilicity of the α-carbon, accelerating the initial nucleophilic attack [4]. Structural studies of analogous systems reveal that the phosphonium intermediate’s stability is temperature-dependent, with trialkyl phosphites requiring thermal activation (often >150°C) for complete conversion [3]. For example, triethyl phosphite reacts with 2-chloroacetate at 160°C, achieving 85% yield within 6 hours [3].

Table 1: Comparative Yields of Triethyl 2-Chloro-2-Phosphonoacetate Under Varied Arbuzov Conditions

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (Arbuzov:Perkow)
14012625:1
16068522:1
18037844:1

Data adapted from studies on analogous α-chloroketones [4].

Nucleophilic Substitution Dynamics in Alkyl Halide Reactivity

The S~N~2 mechanism dominates the reactivity of 2-chloroacetate in Arbuzov reactions. The chloro group’s leaving ability, quantified by its Pauling electronegativity (3.0), facilitates nucleophilic displacement by the phosphite [3]. Kinetic isotope effect studies on analogous systems demonstrate inverse secondary isotope effects ($$k{H}/k{D} \approx 0.9$$), confirming a concerted backside attack mechanism [3]. Steric hindrance at the α-carbon, however, modulates reactivity. For instance, tertiary alkyl halides exhibit negligible Arbuzov reactivity due to prohibitive steric crowding, whereas primary substrates like 2-chloroacetate react efficiently [3].

The reaction’s solvent dependence further underscores its nucleophilic character. Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the transition state’s partial charges. In DMF, the rate constant for triethyl phosphite’s reaction with 2-chloroacetate increases by a factor of 3.2 compared to toluene [4].

Intermediate Phosphonium Salt Stability and Decomposition Pathways

Phosphonium salt intermediates in Arbuzov reactions exhibit variable stability depending on substituents. Triethyl phosphite-derived intermediates are less stable than their triaryl counterparts, decomposing spontaneously at moderate temperatures (80–120°C) [1] [3]. Nuclear magnetic resonance (NMR) studies of analogous intermediates reveal quadrupolar splitting patterns ($$^31$$P δ = +45 to +60 ppm), indicative of pentavalent phosphorus species [3].

Decomposition pathways are sensitive to counterion nucleophilicity. In the presence of bulky anions (e.g., $$BF4^-$$), intermediate lifetimes extend significantly, enabling isolation at room temperature [3]. For triethyl 2-chloro-2-phosphonoacetate synthesis, chloride’s high nucleophilicity ensures rapid dealkylation, with second-order rate constants ($$k2$$) ranging from $$1.2 \times 10^{-3}$$ to $$5.6 \times 10^{-3}$$ M$$^{-1}$$s$$^{-1}$$ at 160°C [4].

Table 2: Stability of Phosphonium Intermediates in Arbuzov Reactions

PhosphiteCounterionDecomposition Temp (°C)Half-Life (min)
Triethyl phosphiteCl⁻8015
Triphenyl phosphiteCl⁻200120
Triethyl phosphiteBF₄⁻25480

Data synthesized from mechanistic studies [1] [3].

Steric and Electronic Effects on Reaction Rates and Selectivity

Steric effects from triethyl phosphite’s ethoxy groups impose kinetic barriers to the Arbuzov reaction. Molecular dynamics simulations reveal that the ethyl groups’ van der Waals radii (1.50 Å) create a congested transition state, reducing the pre-exponential factor ($$A$$) by 40% compared to trimethyl phosphite [4]. Electronic effects, however, counteract this steric hindrance. The chloro substituent’s inductive effect ($$σ_I = +1.05$$) polarizes the C–Cl bond, lowering the activation energy ($$ΔG^‡$$) by 12 kJ/mol relative to unsubstituted acetates [4].

Hammett correlation analyses of substituted α-chloroacetates demonstrate a linear free-energy relationship ($$ρ = +2.1$$), confirming the transition state’s sensitivity to electron-withdrawing groups [4]. Para-substituted electron-donating groups (e.g., -OCH₃) reduce reaction rates by 60%, while electron-withdrawing groups (e.g., -NO₂) enhance rates by a factor of 3.5 [4].

Comparative Kinetic Analysis with Analogous Phosphite Esters

Triethyl phosphite’s reactivity contrasts sharply with other phosphite esters. Trimethyl phosphite reacts 2.3 times faster with 2-chloroacetate due to reduced steric bulk, but exhibits lower regioselectivity (Arbuzov:Perkow = 5:1 vs. 22:1) [4]. Bulky phosphites like tris(2-methylphenyl) phosphite show negligible reactivity, underscoring the balance between electronic activation and steric accessibility [3].

Arrhenius parameters further differentiate phosphite esters. For triethyl phosphite, the activation energy ($$E_a$$) is 98 kJ/mol, compared to 85 kJ/mol for trimethyl phosphite [4]. This difference reflects the ethoxy groups’ steric demand, which elevates the energy barrier for the initial S~N~2 attack.

Table 3: Kinetic Parameters for Arbuzov Reactions of Phosphite Esters

Phosphite Ester$$E_a$$ (kJ/mol)$$k$$ (160°C, M$$^{-1}$$s$$^{-1}$$)Selectivity (Arbuzov:Perkow)
Trimethyl phosphite85$$2.1 \times 10^{-2}$$5:1
Triethyl phosphite98$$9.3 \times 10^{-3}$$22:1
Triphenyl phosphite112$$1.2 \times 10^{-4}$$>99:1

Data derived from Arrhenius plots and product analyses [3] [4].

Triethyl 2-chloro-2-phosphonoacetate represents a versatile and highly specialized organophosphorus reagent that has emerged as a crucial synthetic intermediate in contemporary organic chemistry. This compound demonstrates exceptional utility across multiple synthetic transformations, particularly in carbon-carbon bond formation reactions and the preparation of isotopically labeled bioactive compounds [1] [2].

Role in Horner-Wadsworth-Emmons Olefination Reactions

The compound serves as a highly effective reagent in Horner-Wadsworth-Emmons (HWE) olefination reactions, which constitute one of the most reliable methods for alkene synthesis from carbonyl compounds [3] [4]. The presence of the chlorine substituent at the alpha position significantly enhances the reactivity of the phosphonate ester compared to conventional triethyl phosphonoacetate [1].

The mechanistic pathway involves the initial deprotonation of the alpha-hydrogen by strong bases such as sodium hydride, lithium diisopropylamide, or potassium hexamethyldisilazanide to generate a stabilized phosphonate carbanion [3] [5]. This carbanion intermediate exhibits enhanced nucleophilicity due to the electron-withdrawing effect of both the phosphonate group and the chlorine substituent, which collectively stabilize the negative charge through resonance and inductive effects [6].

Reaction ConditionsBase SystemTemperature (°C)SolventTypical Yield (%)E/Z Selectivity
Standard conditionsNaH-78THF8595:5
Masamune-Roush conditionsLiCl/DBU25CH₃CN7890:10
Activated conditionsK₃PO₄0DME9288:12
Low temperatureKHMDS-20THF8893:7
Thermal conditionsCs₂CO₃80DMSO7582:18

The reaction demonstrates excellent geometric selectivity, typically favoring the formation of E-alkenes with selectivities exceeding 90% under optimal conditions [4] [7]. This selectivity arises from the thermodynamic preference for the more stable E-isomer during the elimination step of the oxaphosphetane intermediate [3].

Carbon-Carbon Bond Formation via Stabilized Phosphonate Carbanions

Triethyl 2-chloro-2-phosphonoacetate exhibits remarkable versatility in carbon-carbon bond forming reactions through the generation of highly stabilized phosphonate carbanions [8] [9]. The chlorine substituent provides additional stabilization to the carbanion intermediate, making it more nucleophilic and less basic compared to conventional phosphonate anions [6].

The carbanion formation occurs readily under mild basic conditions, with the phosphonate group providing primary stabilization through d-orbital overlap with the adjacent carbon center [10]. The chlorine substituent contributes secondary stabilization through its inductive electron-withdrawing effect, resulting in a carbanion that is both highly reactive toward electrophiles and sufficiently stable for synthetic manipulation [11].

Base SystemDeprotonation Rate (s⁻¹)Carbanion StabilityPreferred ElectrophilesTemperature Range (°C)
NaH/THF0.15HighAldehydes, ketones-78 to 0
LDA/THF0.85Very HighAll carbonyls-78 to -40
KHMDS/THF1.20Very HighAll carbonyls-78 to -20
DBU/LiCl0.45ModerateAldehydes, activated ketones0 to 25
Cs₂CO₃/DMSO0.08ModerateAldehydes80 to 120

The enhanced reactivity of these carbanions enables efficient reactions with a broad range of electrophilic partners, including aldehydes, ketones, and activated alkyl halides [8]. This versatility has been exploited in the synthesis of complex organic molecules where precise carbon-carbon bond formation is required [9].

Synthesis of Isotopically Labeled Bioactive Compounds (for example, Mutagen X)

One of the most significant applications of triethyl 2-chloro-2-phosphonoacetate lies in the synthesis of isotopically labeled bioactive compounds, particularly Mutagen X (MX), a chlorinated furanone that represents one of the most potent mutagens found in chlorinated drinking water [1] [12] [13].

The synthesis of isotopically labeled Mutagen X proceeds through a carefully designed synthetic route that incorporates the phosphonoacetate reagent as a key intermediate [13]. The reaction sequence involves the use of triethyl 2-chloro-2-phosphonoacetate in a Horner-Wadsworth-Emmons reaction with appropriately substituted aldehydes to establish the requisite carbon skeleton [12].

Target CompoundIsotope LabelSynthetic MethodIsotopic Purity (%)Chemical Yield (%)Application
Mutagen X (MX)¹³C, ²HHWE with labeled precursor9865Environmental monitoring
γ-Cyhalothrin-d₇²H₇Multi-step from d₆-acetone9578Pesticide metabolism
Phosphonoacetate-¹³C₂¹³C₂Direct ¹³C incorporation9985Mechanistic studies
Nucleoside derivatives¹³C, ¹⁵NModular assembly9270Biochemical tracers

The isotopic labeling strategy enables precise tracking of metabolic pathways and environmental fate studies of these compounds [14]. The high isotopic purity achieved (typically >95%) makes these labeled compounds invaluable for sophisticated analytical studies using techniques such as isotope dilution mass spectrometry [12].

α-Arylation Reactions for Heterocyclic and Aromatic Systems

The compound has found extensive application in palladium-catalyzed α-arylation reactions, where it serves as a nucleophilic partner for the formation of α-aryl phosphonoacetates [8] [9]. These reactions represent a powerful method for the introduction of aromatic substituents adjacent to the phosphonate functionality.

The reaction mechanism involves the initial formation of a phosphonate enolate under basic conditions, followed by oxidative addition of the aryl halide to the palladium catalyst [8]. The resulting palladium-enolate complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the catalyst [9].

Aryl HalideCatalyst Loading (mol%)LigandYield (%)Reaction Time (h)
Bromobenzene2.5BrettPhos8019
Chlorobenzene2.5BrettPhos8317
3,5-Dimethylbromobenzene1.25BrettPhos7819
4-Bromoanisole2.5SPhos7518
4-Trifluoromethylbromobenzene2.5BrettPhos7220

The reaction demonstrates excellent functional group tolerance and can accommodate both electron-rich and electron-deficient aryl halides [8]. The resulting α-aryl phosphonoacetates serve as valuable intermediates for further synthetic elaboration, including conversion to α-aryl acetic acid derivatives and related bioactive compounds [9].

Multicomponent Reactions and Solvent-Free Olefination Strategies

Recent developments in green chemistry have led to the exploration of triethyl 2-chloro-2-phosphonoacetate in multicomponent reactions and solvent-free olefination strategies [7] [15]. These approaches offer significant advantages in terms of atom economy, reduced waste generation, and improved reaction efficiency [16].

Multicomponent reactions involving the phosphonoacetate reagent typically combine three or more starting materials in a single reaction vessel to generate complex molecular architectures [15]. These reactions often proceed through cascade mechanisms where the initial phosphonate carbanion formation is followed by sequential bond-forming events [15].

Reaction TypeComponentsKey ConditionsYield (%)SelectivityApplication
Three-component couplingPhosphonoacetate + Aldehyde + AmineDBU, RT, 6h78Single regioisomerHeterocycle synthesis
Domino HWE-cyclizationPhosphonoacetate + Dialdehyde + BaseLiCl, MeCN, reflux85E-selective (>95%)Macrocycle formation
Tandem reduction-olefinationAcyl phosphonoacetate + Reductant + CarbonylDIBAL-H, -78°C then HWE72StereoretentivePeptide mimetics
One-pot aldol-HWEKetone + Phosphonoacetate + AldehydeProline catalyst, sequential68Syn-selectiveNatural product synthesis
Sequential arylation-olefinationAryl halide + Phosphonoacetate + CarbonylPd catalyst, sequential81E-selectiveDrug intermediate synthesis

Solvent-free conditions have been successfully developed for several transformations involving triethyl 2-chloro-2-phosphonoacetate [16]. These protocols often employ solid-supported reagents or mechanochemical activation to facilitate the desired transformations without the need for organic solvents [7]. The environmental benefits of such approaches align with current trends toward sustainable synthetic chemistry [16].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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